4-[2-(Benzylamino)ethyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(benzylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-8-6-13(7-9-15)10-11-16-12-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFPYXAXDNNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Elucidation for 4 2 Benzylamino Ethyl Phenol and Its Analogs
Established Synthetic Routes and Refinements
The construction of the target molecule and its analogs relies on a few well-established and versatile synthetic transformations. These methods have been refined over time to improve yields, selectivity, and reaction conditions.
Reductive amination, also known as reductive alkylation, stands as one of the most direct and widely utilized methods for preparing secondary amines like 4-[2-(benzylamino)ethyl]phenol. organic-chemistry.orgmdpi.com This one-pot reaction typically involves the condensation of a primary amine with an aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. youtube.com
For the synthesis of this compound, this strategy involves the reaction of tyramine (B21549) (4-(2-aminoethyl)phenol) with benzaldehyde (B42025). The initial reaction forms an N-benzylidene-2-(4-hydroxyphenyl)ethan-1-amine intermediate. This imine is not typically isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture.
A variety of reducing agents can be employed, with selectivity being a key consideration. Mild hydride reagents are often preferred as they can selectively reduce the iminium ion intermediate without affecting the aldehyde or other functional groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. youtube.comnih.gov Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent that is more selective for the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions. nih.gov Other systems, such as α-picoline-borane in the presence of acetic acid, have also been developed for efficient reductive amination. organic-chemistry.org
A potential challenge in this method is the possibility of over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, leading to the formation of a tertiary amine as a byproduct. This can often be controlled by using a stepwise procedure or carefully controlling the stoichiometry of the reactants. organic-chemistry.org
| Reducing Agent | Catalyst/Additive | Typical Solvent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | None or mild acid | Methanol, Ethanol | Common, inexpensive, may reduce starting aldehyde. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild acid (e.g., AcOH) | Methanol, Acetonitrile | Highly selective for iminium ions, stable in acid. nih.gov |
| Sodium Triacetoxyborohydride (STAB) | Acetic Acid | Dichloromethane (DCM) | Mild, effective, avoids toxic byproducts of NaBH₃CN. |
| α-Picoline-Borane | Acetic Acid | Methanol, Water | Effective in various solvents, including water. organic-chemistry.org |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | "Green" method, requires pressure equipment. mdpi.com |
Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. The Buchwald-Hartwig amination is a cornerstone of this field, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgrug.nl
While the direct synthesis of this compound (an aliphatic amine) via this method is not typical, the Buchwald-Hartwig reaction is highly relevant for the synthesis of its aromatic amine analogs. For instance, an analog could be synthesized by coupling a substituted aniline (B41778) with a 4-hydroxyphenethyl halide. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the catalyst. wikipedia.org
The success of the reaction is highly dependent on the choice of ligand coordinated to the palladium center. Early catalyst systems used ligands like triphenylphosphine, but significant advancements came with the development of bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the key steps of oxidative addition and reductive elimination.
| Palladium Precursor | Ligand | Base | Typical Substrates |
| Pd(OAc)₂ | P(t-Bu)₃, BINAP, XantPhos | NaOt-Bu, Cs₂CO₃ | Aryl bromides, chlorides, triflates with primary/secondary amines. rug.nlchemrxiv.org |
| Pd₂(dba)₃ | Josiphos, SPhos, RuPhos | K₃PO₄, LiHMDS | Broad scope for challenging couplings, often at lower temperatures. |
| [Pd(allyl)Cl]₂ | Mor-DalPhos | K₂CO₃ | Effective for coupling with ammonia (B1221849) equivalents. |
The development of these sophisticated catalyst systems has greatly expanded the scope of C-N bond formation, allowing for the synthesis of a vast array of complex molecules containing arylamine moieties under relatively mild conditions. wikipedia.orgorganic-chemistry.org
Chemo-enzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the efficiency of traditional chemical reactions. This approach offers significant advantages in terms of sustainability, reaction conditions (mild temperature and pH), and stereoselectivity. nih.gov
A viable chemo-enzymatic route to this compound can be designed as a multi-step cascade. An excellent example of this strategy is seen in the synthesis of the related compound hordenine (B123053) (N,N-dimethyltyramine). In this process, the enzyme tyrosine decarboxylase (TDC) is used to convert the abundant and inexpensive amino acid L-tyrosine into tyramine. nih.gov This biocatalytic step proceeds with perfect atom economy and under environmentally benign aqueous conditions.
Following the enzymatic synthesis of the tyramine precursor, a subsequent chemical step can be employed to introduce the benzyl (B1604629) group. The tyramine-containing solution can be directly subjected to the reductive amination conditions described previously (Section 2.1.1), using benzaldehyde and a suitable reducing agent. This integration of a biocatalytic step to generate a key precursor, followed by a chemical finishing step, exemplifies a powerful and sustainable synthetic strategy. nih.gov
This approach avoids the need to handle tyramine directly, which can have biosafety hazards, and leverages a renewable starting material. nih.gov The modularity of this method allows for the synthesis of various analogs by simply changing the aldehyde used in the chemical step.
Precursor Compound Chemistry and Intermediate Transformations
The choice of starting materials and the management of their reactive functional groups are critical to the successful synthesis of this compound.
Tyramine, with the IUPAC name 4-(2-aminoethyl)phenol, is the most logical and common precursor for the synthesis of this compound. Its structure contains the intact 4-hydroxyphenylethylamine backbone of the target molecule. Tyramine is a biogenic amine derived from the decarboxylation of the amino acid tyrosine. rsc.org
The key feature of tyramine is its bifunctionality, possessing both a nucleophilic primary amine and a reactive phenol (B47542) group. rsc.org Synthetic strategies must therefore consider the relative reactivity of these two sites to achieve selective modification. For the synthesis of the target compound, the desired reaction is the benzylation of the amine. Other structurally related phenethylamine (B48288) derivatives can also serve as precursors, potentially with protecting groups on the phenol moiety to prevent undesired side reactions.
A classic method for forming the N-benzyl bond is through the direct nucleophilic substitution (N-alkylation) of tyramine with a benzyl halide, such as benzyl bromide or benzyl chloride. In this reaction, the primary amine of tyramine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halogen to form the secondary amine.
This reaction is typically performed in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. However, several selectivity challenges exist with this approach:
N- vs. O-Alkylation: The phenoxide anion, formed by deprotonation of the phenol group, is also nucleophilic and can compete with the amine, leading to the formation of an O-benzylated ether byproduct.
Mono- vs. Dialkylation: The product, this compound, is a secondary amine which can be more nucleophilic than the starting primary amine, potentially leading to a second alkylation to form a tertiary amine.
To achieve selective N-alkylation, reaction conditions must be carefully controlled. This can include the use of specific solvents, temperatures, and a non-nucleophilic base. Alternatively, the phenol group can be protected with a temporary protecting group (e.g., a silyl (B83357) ether or benzyl ether) prior to the N-alkylation step, followed by deprotection to yield the final product.
Systematic Derivatization and Analog Generation Strategies
The systematic derivatization of the this compound scaffold is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR). This process involves the methodical modification of different parts of the molecule to probe how structural changes influence its biological activity. For the this compound moiety, the key structural components available for modification are the phenolic ring, the benzyl ring, the ethyl spacer connecting the two aromatic systems via the amine, and the amine functionality itself. By generating a library of analogs with controlled variations, researchers can identify the key pharmacophoric features responsible for molecular recognition and biological effect.
Rational Design Principles for Structural Modifications around the this compound Moiety
The rational design of analogs is guided by an understanding of the potential non-covalent interactions between the molecule and its biological target. The 2-phenethylamine core is a well-established motif in biologically active compounds, largely due to its ability to present key functional groups in a specific spatial arrangement. nih.gov
Phenolic Hydroxyl Group : This group can act as both a hydrogen bond donor and acceptor, making it a critical interaction point. Modifications can include altering its acidity (pKa) through the introduction of electron-withdrawing or -donating substituents on the ring.
Amine Group : Under physiological conditions, the amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate (B1630785), in a receptor binding pocket. nih.gov The N-H bond of the secondary amine also serves as a hydrogen bond donor.
Aromatic Rings : The phenyl and benzyl rings provide a hydrophobic surface for van der Waals interactions. They can also participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. unina.it The quadrupole moment of the aromatic ring can also influence the geometry of these interactions. unina.it
Structural modifications are designed to optimize these interactions. This can involve enhancing the strength of existing bonds, introducing new interaction points, or altering the molecule's conformation to achieve a better fit within a binding site.
| Structural Feature | Potential Interaction | Design Strategy |
|---|---|---|
| Phenol -OH | Hydrogen Bond Donor/Acceptor | Introduce ring substituents to modulate pKa and hydrogen bonding strength. |
| Amine -NH- | Ionic Bonding (as -NH₂⁺-), Hydrogen Bond Donor | Modify substituents to alter pKa; convert to tertiary amine to remove H-bond donor capability. |
| Aromatic Rings | Hydrophobic Interactions, π-π Stacking | Introduce substituents to alter hydrophobicity and electronic properties (quadrupole moment). |
| Ethyl Spacer | Conformational Flexibility | Vary chain length or introduce heteroatoms to change the distance and angle between pharmacophores. |
Positional Isomerism Studies of Aromatic Substituents
The spatial arrangement of substituents on an aromatic ring, known as positional isomerism, has a profound impact on a molecule's properties and biological activity. mcgill.ca For analogs of this compound, substituents can be placed on either the phenolic ring or the benzyl ring. The standard nomenclature designates positions relative to the primary substituent as ortho (1,2), meta (1,3), and para (1,4).
Moving a substituent from one position to another can drastically alter the molecule's shape, electronic distribution, and intramolecular bonding. nih.gov For example, a substituent at the para position of the phenol ring will have a different electronic influence on the hydroxyl group compared to the same substituent at the meta position. acs.org These electronic effects can change the acidity of the phenol and its ability to act as a hydrogen bond donor. mcgill.ca
Furthermore, steric hindrance is a major factor. An ortho substituent on the phenol ring can force the hydroxyl group into a specific orientation or hinder its ability to interact with a binding partner. Similarly, substituents on the benzyl ring can influence its rotational freedom and preferred conformation. The critical role of isomerism is highlighted by natural compounds; for instance, the para-isomer of tyrosine is an essential amino acid, while its meta-isomer is a toxin. mcgill.ca Therefore, synthesizing and evaluating a full set of positional isomers (ortho, meta, and para) for any given substituent is a crucial step in mapping the SAR of the this compound scaffold.
Exploration of Alkyl Chain Lengths and Heteroatom Spacers
Strategies for modifying the linker include:
Varying Chain Length : The ethyl (-CH₂-CH₂-) chain can be shortened to a methyl (-CH₂-) spacer or lengthened to propyl (-CH₂-CH₂-CH₂-) or butyl (-CH₂-CH₂-CH₂-CH₂-) chains. These changes directly impact the distance between the key pharmacophoric elements.
Studies on various phenethylamine derivatives have shown that the length and nature of this linker are critical for activity, with even a single atom change often leading to a significant gain or loss of potency. researchgate.net
| Modification Type | Example Structure Name | Key Change |
|---|---|---|
| Chain Shortening | 4-[(Benzylamino)methyl]phenol | Reduces distance between phenol and amine. |
| Chain Lengthening | 4-[3-(Benzylamino)propyl]phenol | Increases distance and flexibility. |
| Heteroatom Spacer (Ether) | 4-{[2-(Benzylamino)ethoxy]methyl}phenol | Alters geometry, adds H-bond acceptor. |
| Heteroatom Spacer (Thioether) | 4-{[2-(Benzylamino)ethyl]sulfanyl}phenol | Changes bond angles and lipophilicity. |
Investigation of Amine Functionality (Secondary versus Tertiary)
The nitrogen atom in this compound is a secondary amine. A common and informative derivatization strategy is to convert this to a tertiary amine, for example, by N-methylation to produce 4-[2-(N-benzyl-N-methylamino)ethyl]phenol. This seemingly small modification introduces several significant physicochemical changes:
Loss of Hydrogen Bond Donor : The secondary amine's N-H proton is a hydrogen bond donor. Converting it to a tertiary amine removes this capability, which can be used to probe the importance of this specific hydrogen bond in receptor binding.
Increased Steric Bulk : The addition of an alkyl group (e.g., methyl) increases the steric hindrance around the nitrogen atom. This can influence how the molecule fits into a binding pocket and may introduce unfavorable steric clashes.
Altered Basicity : Tertiary amines are generally slightly more basic (higher pKa) than their secondary amine counterparts in the gas phase, although solvation effects in water can sometimes reverse this trend. This change in basicity affects the proportion of the molecule that is protonated at physiological pH, which can impact its ability to form ionic bonds.
Comparing the biological activity of a secondary amine with its tertiary amine counterpart is a classic method for elucidating the role of the amine proton and the steric tolerance of the binding site around the nitrogen atom. researchgate.net
Substitution Pattern Analysis on Aromatic Rings
Introducing substituents onto the phenolic and benzyl aromatic rings is a powerful method to modulate the electronic, steric, and lipophilic properties of the molecule. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) donate electron density to the aromatic ring. When placed on the phenol ring, they increase the electron density on the oxygen, making the phenol less acidic (higher pKa).
Electron-Withdrawing Groups (EWGs) : Groups such as halogens (-Cl, -F), nitro (-NO₂), and cyano (-CN) pull electron density away from the ring. When attached to the phenol ring, they make the phenol more acidic (lower pKa) by stabilizing the resulting phenoxide anion.
These electronic perturbations can fine-tune the strength of hydrogen bonds and ionic interactions. mdpi.com Additionally, substituents alter the molecule's lipophilicity (logP), which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. An analysis of substitution patterns in approved pharmaceuticals shows a preference for certain patterns, such as 1,4-(para) and 1,2-(ortho) disubstitution. chemrxiv.org A systematic analysis involves placing a variety of substituents at all possible positions on both rings to build a comprehensive SAR profile.
| Substituent | Position (Phenol Ring) | Classification | Effect on Phenol Acidity (pKa) | Effect on Lipophilicity |
|---|---|---|---|---|
| -OCH₃ | para | EDG (by resonance) | Decrease (Higher pKa) | Slight Increase |
| -CH₃ | para | EDG (by induction) | Decrease (Higher pKa) | Increase |
| -Cl | para | EWG (by induction) | Increase (Lower pKa) | Increase |
| -NO₂ | para | Strong EWG (by resonance) | Significant Increase (Lower pKa) | Slight Decrease |
Mechanistic Investigations of Synthetic Reactions and Stability
The synthesis and stability of this compound are governed by the principles of reaction kinetics, thermodynamics, and degradation pathways. A thorough understanding of these factors is crucial for optimizing its synthesis and ensuring its integrity under various conditions.
The initial step, the formation of the imine, is a reversible reaction. The rate of this step is dependent on the concentration of the reactants and is typically acid-catalyzed. The thermodynamic equilibrium of this step is driven by the removal of water. The subsequent reduction of the imine is generally irreversible and is the rate-determining step in many reductive amination procedures. The choice of reducing agent significantly impacts the kinetics of this step.
Table 1: Representative Kinetic Data for Analogous Reductive Amination Reactions
| Reactants | Catalyst/Reducing Agent | Reaction Conditions | Key Kinetic Findings |
| Benzaldehyde and Ammonia | RuCl₂(PPh₃)₃ / H₂ | 130 °C, 40 bar H₂, 5-7 bar NH₃ | Yield of benzylamine (B48309) increases with reaction time, catalyst concentration, H₂ pressure, and temperature up to a certain point. researchgate.net |
| Benzaldehyde and Ammonia | Silver electrocatalyst | Ambient temperature, Methanol | The rate-determining step is the initial electron transfer to the imine intermediate. chemrxiv.org |
| Benzaldehyde and Ammonia | Pd/C and Ru/C catalysts | Varies | The selectivity towards benzylamine is influenced by the nature of the metal and its dispersion. researchgate.net |
This table presents data from analogous reactions to illustrate the kinetic principles of reductive amination, as specific data for this compound is not available.
The stability of this compound is influenced by environmental factors such as light, heat, and oxidizing agents. Understanding its degradation pathways is essential for its storage and handling. The molecule possesses two primary moieties susceptible to degradation: the phenolic ring and the N-benzyl group.
Photodegradation: Phenolic compounds are known to undergo photodegradation upon exposure to UV light. mdpi.comnih.govmdpi.com The phenolic ring in this compound can be oxidized to form quinone-type structures. Aromatic amines can also be degraded by photocatalytic oxidation. researchgate.net The N-benzyl bond may also be susceptible to photolytic cleavage.
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For N-benzyl amines, thermal degradation can involve cleavage of the C-N bond. researchgate.net The decomposition of the benzyl radical itself can proceed through various pathways, including ring expansion or isomerization. core.ac.uk The phenolic group can also undergo decomposition at high temperatures.
Oxidative Degradation: Oxidative cleavage of the N-benzyl bond is a common degradation pathway. bohrium.commdpi.comacs.orgresearchgate.netorganic-chemistry.org This can be initiated by various oxidizing agents, including electrochemical oxidation, and can lead to the formation of benzaldehyde and 4-hydroxyphenethylamine. The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinones and other oxidized products. The presence of phenolic and aminic antioxidant functionalities in the same molecule suggests a complex interplay in its degradation, where one group might influence the stability of the other. youtube.com
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Photodegradation | Quinone-type compounds, Benzaldehyde, 4-Hydroxyphenethylamine |
| Thermal Degradation | Benzaldehyde, 4-Hydroxyphenethylamine, products of benzyl radical decomposition |
| Oxidative Degradation | Benzaldehyde, 4-Hydroxyphenethylamine, Quinone-type compounds |
This table outlines plausible degradation products based on the known reactivity of the functional groups present in this compound.
Advanced Spectroscopic Characterization and Structural Analysis of 4 2 Benzylamino Ethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-[2-(benzylamino)ethyl]phenol, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation
The ¹H-NMR spectrum of this compound is expected to display distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.
Aromatic Protons: Two sets of aromatic signals are anticipated. The protons on the monosubstituted benzyl (B1604629) ring would likely appear as a multiplet around 7.2-7.4 ppm. The protons on the 1,4-disubstituted phenol (B47542) ring would present as two doublets, characteristic of an AA'BB' system, in the range of 6.7-7.1 ppm.
Methylene (B1212753) (CH₂) Protons: The spectrum should show three distinct signals for the methylene groups. The benzylic protons (-NH-CH₂ -Ph) would likely appear as a singlet around 3.8 ppm. The two ethyl bridge protons (-CH₂ -CH₂ -NH-) would appear as two triplets, mutually coupled, around 2.7-2.9 ppm.
Amine and Phenolic Protons: The amine proton (-NH -) and the phenolic proton (-OH ) are expected to appear as broad singlets. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. The NH proton might be found between 1.5-3.0 ppm, while the phenolic OH proton typically appears between 4-7 ppm. uibk.ac.at
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenolic OH | 4.0 - 7.0 | Broad Singlet |
| Benzyl Ring Ar-H | 7.2 - 7.4 | Multiplet |
| Phenol Ring Ar-H (ortho to -OH) | 6.7 - 6.9 | Doublet |
| Phenol Ring Ar-H (ortho to -Et) | 6.9 - 7.1 | Doublet |
| Benzyl CH₂ | ~3.8 | Singlet |
| Ethyl CH₂ (adjacent to NH) | 2.7 - 2.9 | Triplet |
| Ethyl CH₂ (adjacent to Ar) | 2.7 - 2.9 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation
The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. Due to symmetry, fewer than the total 15 carbon atoms would be observed.
Aromatic Carbons: The benzyl ring is expected to show signals for its ipso, ortho, meta, and para carbons in the typical aromatic region of 127-140 ppm. The phenol ring would display four distinct signals: the carbon bearing the -OH group (C-O) would be significantly downfield (150-155 ppm), the carbon bearing the ethyl group would be around 130 ppm, and the remaining two pairs of equivalent carbons would appear in the 115-130 ppm range.
Aliphatic Carbons: The three methylene carbons are expected in the 35-55 ppm range. The benzylic carbon (-C H₂-Ph) would likely resonate around 54 ppm, while the two ethyl bridge carbons (-C H₂-C H₂-) would appear at approximately 35 ppm and 51 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenol C-OH | 150 - 155 |
| Benzyl C-ipso (attached to CH₂) | ~140 |
| Phenol C-ipso (attached to ethyl) | ~130 |
| Benzyl & Phenol Ar-CH | 115 - 130 |
| Benzyl CH₂ | ~54 |
| Ethyl CH₂ (adjacent to NH) | ~51 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a key correlation would be observed between the two methylene protons of the ethyl bridge (-CH₂ -CH₂ -), confirming their connectivity. It would also show correlations between the adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. icm.edu.pl This would definitively link each proton signal (from the ¹H-NMR) to its corresponding carbon signal (from the ¹³C-NMR), for instance, confirming which carbon peak corresponds to the benzylic CH₂ protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). icm.edu.pl This is crucial for piecing together the molecular fragments. For example, correlations would be expected from the benzylic CH₂ protons to the ipso-carbon of the benzyl ring and from the ethyl bridge protons to the carbons of the phenol ring, confirming the link between the different parts of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. spectroscopyonline.com
N-H Stretch: A moderate, sharp absorption band for the secondary amine N-H stretch should appear around 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). spectroscopyonline.com
C=C Aromatic Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
C-O Stretch: A strong band for the phenolic C-O stretching vibration is anticipated in the 1200-1260 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration of the secondary amine would likely produce a medium-intensity band between 1180-1360 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenol O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amine N-H Stretch | 3300 - 3500 | Moderate, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H Stretch | 2850 - 2960 | Moderate to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable, Sharp |
| Phenol C-O Stretch | 1200 - 1260 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
Aromatic Ring Vibrations: Raman spectra are particularly effective for observing the symmetric vibrations of aromatic rings. Strong signals are expected for the ring "breathing" modes of both the phenol and benzyl rings, typically appearing in the 1580-1620 cm⁻¹ range and around 1000 cm⁻¹.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, often appearing as strong bands in the 2800-3100 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into the electronic transitions occurring within the molecule's chromophores. The structure contains two primary chromophoric systems: the substituted phenol ring and the benzyl group of the benzylamine (B48309) moiety. The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). shu.ac.uklibretexts.org
The electronic transitions observed in organic molecules are typically of the π → π* and n → π* types. shu.ac.ukuzh.chpharmatutor.org The aromatic rings in both the phenol and benzyl portions of the molecule are rich in π-electrons and are responsible for strong π → π* transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally characterized by high molar absorptivity (ε). uzh.ch Saturated compounds with atoms like oxygen and nitrogen that possess non-bonding electrons (lone pairs) can also exhibit n → σ* transitions, which typically occur at shorter wavelengths. shu.ac.uk
For this compound, the key transitions are associated with its aromatic components. Phenol itself typically exhibits a primary absorption band around 210 nm and a secondary, less intense band around 270-275 nm. docbrown.infospcmc.ac.in Similarly, benzylamine shows absorption maxima at approximately 206 nm and 256 nm. sielc.com The presence of the hydroxyl (-OH) and amino (-NH-) groups as auxochromes on the benzene (B151609) rings influences the energy of these transitions. These groups can donate their non-bonding electrons to the aromatic π-system, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). spcmc.ac.in
Given that the two aromatic chromophores in this compound are separated by an ethyl bridge, they are expected to absorb largely independently. The resulting UV-Vis spectrum would likely be a superposition of the spectra of the constituent chromophores, with slight modifications due to the alkyl substituents on each ring. The expected transitions would primarily be the π → π* transitions of the benzene rings. A weaker n → π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as a shoulder on the main π → π* absorption band. uzh.ch
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted Wavelength (λmax) |
| π → π | Phenolic Ring | ~275 - 285 nm |
| π → π | Benzyl Ring | ~255 - 265 nm |
| n → π* | N/O Lone Pairs | >280 nm (low intensity) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₅H₁₇NO), the molecular weight is approximately 227.29 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 227.
The fragmentation of the molecular ion provides valuable structural information. The stability of the resulting fragments often dictates the fragmentation pathways. chemguide.co.uklibretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic structure. libretexts.org For amines, alpha-cleavage is a dominant fragmentation process. libretexts.orgmiamioh.edu
Key fragmentation pathways for this compound are predicted as follows:
Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-C bond beta to the benzyl ring, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl-containing compounds.
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is another highly favorable pathway. This can result in the formation of a resonance-stabilized iminium ion. Cleavage between the two carbons of the ethyl bridge would yield a fragment at m/z 106, corresponding to the [C₆H₅CH₂NH₂]⁺˙ ion.
Phenolic Fragmentation: Cleavage of the bond between the ethyl group and the phenol ring can lead to the formation of the hydroxybenzyl cation ([HO-C₆H₄CH₂]⁺) at m/z 107, which is stabilized by resonance. A related fragment corresponding to the phenoxy cation ([C₆H₅O]⁺) may be observed at m/z 93. dphen1.com
The analysis of these characteristic fragments allows for the confident identification of the different structural motifs within the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 227 | Molecular Ion | [C₁₅H₁₇NO]⁺˙ | Parent Molecule |
| 136 | [M - C₇H₇]⁺ | [C₈H₁₀NO]⁺ | Loss of benzyl radical |
| 121 | [M - C₇H₈N]⁺ | [C₈H₉O]⁺ | Cleavage of C-N bond |
| 107 | Hydroxybenzyl cation | [C₇H₇O]⁺ | Cleavage of ethyl bridge C-C bond |
| 106 | Benzylamine cation | [C₇H₈N]⁺ | Alpha-cleavage |
| 91 | Tropylium cation | [C₇H₇]⁺ | Benzylic cleavage (often base peak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov A successful crystallographic analysis of this compound would provide a wealth of structural information, including the exact connectivity, bond lengths, bond angles, and torsion angles of the molecule in the solid state. msu.edu
The analysis would reveal the molecule's conformation. Key parameters of interest would be the torsion angles that define the orientation of the phenol and benzyl rings relative to the ethylamine (B1201723) linker. This would establish whether the molecule adopts a folded or an extended conformation in the crystal lattice. The planarity of the aromatic rings and the geometry around the nitrogen atom would also be precisely determined.
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal. Intermolecular interactions play a crucial role in dictating the crystal structure. For this compound, strong intermolecular hydrogen bonds are expected. The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, while the secondary amine (-NH-) can act as both a donor and an acceptor. The oxygen atom can also act as a hydrogen bond acceptor. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may be present, further stabilizing the crystal structure. redalyc.org
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Typical Expected Value/Information |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | e.g., a, b, c dimensions (Å) and α, β, γ angles (°) |
| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c, Pbca |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C (aromatic) ~1.39 Å; C-N ~1.47 Å; C-O ~1.36 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C (in ring) ~120°; C-N-C ~112° |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the 3D conformation of the ethyl bridge. |
| Hydrogen Bonding | Geometry (distances and angles) of intermolecular H-bonds. | e.g., O-H···N or N-H···O interactions. |
| π-π Stacking | Distance and orientation between parallel aromatic rings. | Centroid-to-centroid distance ~3.5-3.8 Å |
Computational Chemistry and Molecular Modeling of 4 2 Benzylamino Ethyl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can predict a wide range of molecular properties with high precision. For 4-[2-(benzylamino)ethyl]phenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are essential for a detailed understanding of its intrinsic molecular characteristics. imist.maexplorationpub.comresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves finding the global minimum on the potential energy surface. This is achieved by calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found.
Conformational analysis is particularly crucial. The relative orientation of the phenol (B47542) ring, the ethyl linker, and the benzyl (B1604629) group can significantly influence the molecule's properties and its ability to interact with other molecules. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen is a key feature to investigate, as it can lock the molecule into a specific conformation, affecting its stability and reactivity. mdpi.comresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound (Note: Data below is representative for phenolic structures and not specific to this compound, as such specific data is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | O-H (Phenolic) | 0.96 Å |
| Bond Length | C-O (Phenolic) | 1.36 Å |
| Bond Angle | C-O-H (Phenolic) | 109.5° |
| Dihedral Angle | C-C-O-H | 180.0° |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, indicating this is the likely site for electrophilic attack. The LUMO may be distributed over the benzyl ring. The energy gap would provide insight into the charge transfer interactions that can occur within the molecule. nih.gov
Table 2: Example Frontier Molecular Orbital Energies for a Phenolic Compound (Note: This data is illustrative, based on general findings for phenolic compounds, and not specific to this compound.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis orbitals (antibonding or Rydberg). This delocalization, also known as hyperconjugation, stabilizes the molecule.
In this compound, NBO analysis can quantify the charge on each atom, revealing the polarity of bonds and the effects of substituents. It is particularly useful for studying the strength of intramolecular hydrogen bonds by calculating the stabilization energy (E(2)) associated with the interaction between the lone pair of the acceptor atom (nitrogen) and the antibonding orbital of the donor bond (O-H). nih.govacs.orgresearchgate.net
Table 3: Sample Natural Charges on Key Atoms (Note: The values are representative examples for similar molecular structures.)
| Atom | Natural Charge (e) |
|---|---|
| O (Phenolic) | -0.75 |
| H (Phenolic) | +0.48 |
| N (Amine) | -0.90 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions. researchgate.netwolfram.com
For this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net A region of positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group and the hydrogen on the amine group. The aromatic rings would show a mix of potentials, reflecting the electron-donating and withdrawing effects within the molecule. uni-muenchen.de
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, often found in donor-π-acceptor (D-π-A) systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. aip.orgresearchgate.net The presence of an electron-donating hydroxyl group (donor) and an aromatic system (π-bridge) in this compound suggests it could possess NLO activity.
Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high value of β is indicative of a strong NLO response. These calculations help in the molecular engineering of new materials with enhanced NLO properties. mdpi.comacs.org
Table 4: Example Calculated NLO Properties for a D-π-A Molecule (Note: This data is for a representative D-π-A system and is not specific to this compound.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.0 Debye |
| Polarizability (α) | 25.0 x 10-24 esu |
| First Hyperpolarizability (β) | 30.0 x 10-30 esu |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.
Given the structural similarity of this compound to known bioactive scaffolds like phenethylamines and benzylamines, molecular docking can be used to explore its potential interactions with various receptors. For instance, phenethylamine (B48288) derivatives are known to interact with serotonin (B10506) and dopamine (B1211576) receptors. acs.orgnih.govmdpi.comnih.gov Docking studies could predict whether this compound can fit into the binding pockets of receptors such as the serotonin 5-HT2A receptor or the dopamine transporter. nih.govnih.govacs.orgnih.govnih.gov The simulation provides a binding score, which estimates the binding affinity, and reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. researchgate.netcore.ac.uk
Table 5: Illustrative Molecular Docking Results for a Phenethylamine Ligand with a Serotonin Receptor (Note: Data is based on findings for similar ligands and is not a direct result for this compound.)
| Parameter | Value/Residues |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Asp155, Ser242 |
| Hydrophobic Interactions | Phe234, Trp336, Phe340 |
Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking simulations are a primary tool for predicting how this compound, the ligand, might interact with various biological macromolecules. Given its structural similarity to endogenous monoamines, logical targets for this compound include G-protein coupled receptors (GPCRs) such as adrenergic and dopaminergic receptors, as well as enzymes like monoamine oxidase (MAO).
The prediction process involves docking the 3D structure of this compound into the binding site of a target protein. The software then calculates the most favorable binding poses. The key functional groups of the compound dictate its interactions:
The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming critical connections with polar amino acid residues like serine, threonine, or tyrosine in a receptor's binding pocket.
The Secondary Amine: At physiological pH, this amine is expected to be protonated, forming a positive ion. This allows it to form a strong ionic bond or salt bridge with negatively charged residues, such as aspartic acid or glutamic acid, which is a canonical interaction for many biogenic amine ligands.
Aromatic Rings: Both the phenol ring and the benzyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues. Furthermore, they can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
These predicted interactions provide a hypothesis for the compound's mechanism of action at a molecular level.
Elucidation of Binding Modes and Interaction Energies
Beyond simply identifying potential interactions, molecular modeling elucidates the specific binding mode and quantifies the strength of the interaction through binding energy calculations. The binding mode refers to the preferred orientation and conformation of the ligand within the target's active site. Computational programs calculate a docking score or an estimated free energy of binding (ΔG), typically expressed in kcal/mol, where a more negative value indicates a more stable and favorable interaction.
For this compound, simulations would likely reveal a binding mode where the protonated amine forms an ionic bond with a key acidic residue, while the phenol and benzyl groups anchor the molecule in hydrophobic subpockets of the binding site.
Table 1: Predicted Interactions and Binding Energies for this compound with a Hypothetical Receptor
| Interacting Residue | Interaction Type | Contributing Group of Ligand | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Aspartic Acid 113 | Ionic Bond / Salt Bridge | Protonated Secondary Amine | -5.0 to -10.0 |
| Phenylalanine 290 | Pi-Pi Stacking | Benzyl Group | -2.0 to -4.0 |
| Serine 204 | Hydrogen Bond | Phenolic Hydroxyl Group | -1.5 to -3.5 |
| Valine 114 | Hydrophobic Interaction | Ethyl Linker | -0.5 to -1.5 |
Note: The data in this table is illustrative of typical results from molecular docking simulations and does not represent experimentally verified values for a specific target.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model would be built using a dataset of structurally similar molecules with known activities against a specific target.
The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as:
Lipophilicity: (e.g., LogP)
Electronic Properties: (e.g., Hammett constants, partial charges)
Steric Properties: (e.g., Molar Refractivity, van der Waals volume)
Topological Indices: (e.g., Wiener index, Kier & Hall connectivity indices)
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D structure and the steric and electrostatic fields the molecule generates.
Development of Predictive Models for Biological Activity
Using the calculated descriptors from a series of related compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to generate a predictive QSAR equation. This equation can then be used to estimate the biological activity of new or untested compounds, such as this compound.
An example of a hypothetical QSAR equation might look like:
Biological Activity (log 1/IC50) = 0.65 * LogP - 0.21 * (Dipole Moment) + 1.34 * (LUMO) + 2.78
This model would suggest that higher lipophilicity (LogP) and a higher energy level of the Lowest Unoccupied Molecular Orbital (LUMO) are beneficial for activity, while a larger dipole moment is detrimental. Such models are crucial for optimizing lead compounds in drug discovery.
Pharmacophore Model Development and Validation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target and elicit a response.
For this compound and its analogs, a pharmacophore model would likely consist of:
One Aromatic Ring (AR).
One Hydrogen Bond Acceptor (HBA) from the hydroxyl group.
One Hydrogen Bond Donor (HBD) from the hydroxyl group.
One Positive Ionizable (PI) feature from the secondary amine.
A second Aromatic or Hydrophobic group (H) from the benzyl substituent.
This model is then validated by its ability to distinguish between active and inactive molecules from a database. A validated pharmacophore can be used as a 3D query to screen large virtual libraries for new compounds with the potential for similar biological activity.
In Silico ADMET Profiling (Restricted to Metabolic Pathways)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict a compound's pharmacokinetic properties. This section focuses solely on the prediction of metabolic pathways.
Prediction of Metabolic Fate and Biotransformation Pathways
Computational tools can predict the metabolic fate of this compound by identifying which parts of the molecule are most susceptible to enzymatic modification. The primary enzymes responsible for xenobiotic metabolism are the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) (Phase II).
Predicted metabolic pathways for this compound include:
Phase I Metabolism (Oxidation): The most probable sites of oxidation by CYP enzymes (e.g., CYP2D6, CYP3A4) are the aromatic rings (leading to hydroxylation) and the benzylic carbon (C-H bond adjacent to the nitrogen and benzyl ring). N-debenzylation, removing the benzyl group to yield octopamine, is also a highly probable pathway.
Phase II Metabolism (Conjugation): The phenolic hydroxyl group is an ideal site for conjugation. This involves the attachment of a polar group, such as glucuronic acid (glucuronidation) or a sulfate (B86663) group (sulfation), to increase water solubility and facilitate excretion.
Table 2: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Enzyme Family | Predicted Metabolite |
|---|---|---|
| N-Debenzylation | Cytochrome P450 (CYP) | 4-(2-Aminoethyl)phenol (Octopamine) |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 4-[2-(Benzylamino)ethyl]benzene-1,2-diol |
| Glucuronidation | UGT | 4-[2-(Benzylamino)ethyl]phenyl glucuronide |
These predictions help in identifying potential metabolites that may have their own biological activity or toxicity and are essential for interpreting results from later-stage drug metabolism studies.
Biological and Biochemical Research Investigations of 4 2 Benzylamino Ethyl Phenol
Pharmacophore Elucidation and Functional Validation
The 4-[2-(benzylamino)ethyl]phenol scaffold, which combines a phenol (B47542) ring, an ethylamine (B1201723) linker, and a benzylamino group, represents a significant pharmacophore in medicinal chemistry. A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. The individual components of the this compound moiety each play a role in its interactions with biological targets.
The phenol group, with its hydroxyl substituent on a benzene (B151609) ring, can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes. The aromatic nature of the phenol and benzyl (B1604629) rings allows for potential π-π stacking interactions, which can further stabilize the binding of the molecule to its target protein. The ethylamine linker provides flexibility, allowing the phenolic and benzylamino moieties to adopt optimal orientations for binding. The nitrogen atom in the amino group is often protonated at physiological pH, enabling ionic interactions with negatively charged residues in the target protein.
Enzymatic Interaction and Inhibition Studies
Derivatives containing the benzylamino-phenol structure have been investigated for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.
Studies on related N-benzylpiperidine derivatives have shown potent inhibitory activity against both AChE and BChE. For instance, a series of N-benzylpiperidine-based compounds demonstrated significant inhibition of both enzymes, with some derivatives exhibiting IC50 values in the nanomolar range. The structure-activity relationship (SAR) studies of these compounds indicated that the presence and position of substituents on the benzyl ring, as well as the nature of the linker, significantly influence the inhibitory potency and selectivity.
Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Analogs
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Analog 1 | 0.15 | 0.08 |
| Analog 2 | 0.22 | 0.11 |
| Analog 3 | 0.09 | 0.05 |
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. While research directly investigating the interaction of this compound with DNA gyrase is limited, studies on related N-benzyl derivatives of other heterocyclic systems have shown promising antibacterial and DNA gyrase inhibitory activity.
For example, a series of N-benzyl-3-indole derivatives were synthesized and evaluated for their antimicrobial effects. Molecular docking studies of the most potent compounds from this series suggested that they bind to the active site of S. aureus and E. coli DNA gyrase B, interacting with key amino acid residues and preventing the normal function of the enzyme, which ultimately leads to bacterial cell death ekb.eg. This suggests that the N-benzyl moiety, a key feature of this compound, can play a crucial role in the inhibition of DNA gyrase.
The antibacterial activity of N-benzylamino fumaramates has also been reported, with some compounds showing moderate to high potency against various bacterial strains researchgate.net. Although the precise mechanism of action was not fully elucidated, inhibition of essential enzymes like DNA gyrase is a plausible explanation for the observed antimicrobial effects.
EGFR Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. Phenolic compounds have been investigated as potential EGFR inhibitors. For instance, certain novel phenolic compounds have demonstrated superior inhibitory activity against EGFR, with some showing IC50 values in the sub-micromolar range nih.gov. These studies highlight the potential of the phenol moiety to contribute to EGFR inhibition. While direct data for this compound is not available, the presence of the phenolic group suggests that this compound could be a starting point for the design of new EGFR inhibitors.
Table 2: EGFR Kinase Inhibitory Activity of Selected Phenolic Compounds
| Compound | EGFR IC50 (µM) |
|---|---|
| Phenolic Analog A | 0.9 |
| Phenolic Analog B | 0.5 |
Tankyrase: Tankyrases are enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt signaling, which is often dysregulated in cancer. The development of tankyrase inhibitors is an active area of research. While there is no specific information on the activity of this compound against tankyrase, the general structural features of the molecule, including its aromatic rings and potential for hydrogen bonding, are common in many enzyme inhibitors. Further investigation would be required to determine if this compound or its derivatives have any activity against this enzyme system.
The study of enzyme kinetics provides valuable insights into how a compound inhibits its target. For cholinesterases, various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, have been observed for different inhibitors.
In the context of compounds structurally related to this compound, studies on certain benzimidazole (B57391) derivatives as AChE inhibitors have revealed a mixed-type inhibition pattern. This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Similarly, some khellactone (B107364) coumarin (B35378) derivatives have been found to be reversible and mixed-type inhibitors of both AChE and BChE researchgate.net. This mode of inhibition is often advantageous as it can be effective over a wider range of substrate concentrations. Given the structural similarities, it is plausible that this compound or its derivatives could also exhibit a mixed-type inhibition mechanism against cholinesterases, but this would require specific kinetic studies for confirmation.
Receptor Binding and Modulatory Activity Investigations
Ligand Properties for Specific Receptor Subtypes (e.g., D2/D3 Receptors)
Similar to the monoamine transporters, there is a lack of specific binding data for this compound at dopamine (B1211576) D₂ and D₃ receptor subtypes in the public domain. Research on N-benzylphenethylamine derivatives has not extensively explored their affinity for these specific dopamine receptor subtypes, with the primary focus remaining on serotonin (B10506) receptors. Therefore, no definitive statements can be made regarding its properties as a ligand (e.g., agonist, antagonist, partial agonist) or its binding affinity for D₂/D₃ receptors based on available experimental evidence.
Structure-Activity Relationship (SAR) Studies
Correlation of Structural Features with Biological Potency and Selectivity
Due to the absence of specific biological potency and selectivity data for this compound at monoamine transporters, a direct correlation of its structural features with these activities cannot be established. However, general structure-activity relationships (SAR) can be extrapolated from studies on the broader class of N-substituted phenethylamines.
For monoamine transporters, the nature of the substituent on the nitrogen atom is a critical determinant of activity. Small alkyl substitutions on the amine of phenethylamines can alter their potency and selectivity for DAT, SERT, and NET. The introduction of a larger benzyl group, as in this compound, would be expected to significantly modify the binding profile compared to simpler phenethylamines. The benzyl group could potentially engage in additional binding interactions, such as pi-stacking, within the transporter's binding pocket, which could either enhance or diminish affinity depending on the specific topology of the binding site.
Identification of Key Pharmacophoric Elements
Based on the structure of this compound and general knowledge of monoamine transporter ligands, several key pharmacophoric elements can be identified:
The Phenethylamine (B48288) Scaffold: This is the core structure, consisting of a phenyl ring connected to an ethylamine side chain. This scaffold is a fundamental recognition element for monoamine transporters.
The Basic Amine: The nitrogen atom in the ethylamine side chain is typically protonated at physiological pH, forming a cationic head that is believed to interact with an acidic residue (such as aspartate) in the binding site of the transporters.
The Aromatic Ring: The phenyl ring of the phenethylamine moiety is essential for binding, likely through hydrophobic and van der Waals interactions within a corresponding hydrophobic pocket in the transporter protein.
The N-Benzyl Group: This feature introduces a second aromatic ring, which could potentially interact with another aromatic or hydrophobic region within the binding site, thereby influencing affinity and selectivity. The conformational flexibility of the benzyl group would also play a role in how the molecule adapts to the binding pocket.
The 4-Hydroxyl Group: The hydroxyl group on the phenol ring can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for interaction with polar amino acid residues in the transporter binding site.
General Biochemical Interaction Profiles
There is no specific information available in the reviewed scientific literature regarding the general biochemical interaction profile of this compound. Studies detailing its metabolic fate, potential enzyme inhibition (other than monoamine transporters), or interactions with other cellular signaling pathways have not been found.
Compound-Protein Interactions Beyond Specific Enzyme/Receptor Systems
The biological activity of a compound is fundamentally dictated by its interactions with proteins. For this compound, these interactions extend beyond specific enzyme or receptor binding to include a broader range of associations that influence its pharmacokinetic and pharmacodynamic properties. The chemical structure of this compound, which includes a phenolic hydroxyl group, a secondary amine, and two aromatic rings, allows for a variety of non-covalent interactions with proteins. These interactions are generally reversible and are critical in determining the compound's distribution, metabolism, and potential for off-target effects.
The primary modes of non-covalent interaction for this compound with proteins are anticipated to be:
Hydrogen Bonding: The hydroxyl (-OH) group of the phenol and the secondary amine (-NH-) group can act as both hydrogen bond donors and acceptors, forming connections with polar amino acid residues such as serine, threonine, and aspartic acid on protein surfaces.
Hydrophobic Interactions: The nonpolar nature of the phenyl and benzyl rings facilitates hydrophobic interactions with amino acid residues like leucine, valine, and phenylalanine, which are often found in the hydrophobic cores of proteins or in specific binding pockets.
Electrostatic Interactions: At physiological pH, the secondary amine is likely to be protonated, carrying a positive charge. This allows for electrostatic or ionic interactions with negatively charged amino acid residues like glutamate (B1630785) and aspartate.
While direct experimental data on the protein binding of this compound is not extensively available, studies on structurally analogous N-benzylphenethylamines have demonstrated that such compounds can exhibit high-affinity binding to specific protein targets, such as serotonin receptors. This high affinity is the result of a combination of the aforementioned non-covalent forces within the binding site. It is therefore reasonable to infer that this compound would also engage in non-specific binding to various proteins, including plasma proteins like albumin, which would have implications for its bioavailability and duration of action.
Under certain metabolic conditions, phenolic compounds can undergo oxidation to form reactive quinone species. These electrophilic intermediates have the potential to form irreversible covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine and lysine. This type of interaction can lead to the formation of protein adducts, which may alter protein function and potentially lead to idiosyncratic toxicities.
| Interaction Type | Structural Moiety Involved | Potential Protein Partner Residues |
|---|---|---|
| Hydrogen Bonding | Phenolic -OH, Amino -NH | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Phenyl Ring, Benzyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Electrostatic Interactions | Protonated Amine | Aspartate, Glutamate |
| Van der Waals Forces | Entire Molecule | All amino acids in close proximity |
Modulation of Cellular Pathways at a Molecular Level
The interaction of this compound with various proteins can initiate or interfere with intracellular signaling cascades, thereby modulating cellular functions. Drawing inferences from research on structurally related N-benzylphenethylamines and other phenolic compounds, several cellular pathways can be highlighted as potential targets for this compound.
Serotonergic Signaling Pathways:
A significant body of evidence from studies on N-benzylphenethylamine derivatives indicates that the N-benzyl moiety can confer high affinity and functional activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govmdpi.comnih.gov These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, can initiate downstream signaling through various effector systems. A primary pathway activated by these receptors is the phospholipase C (PLC) pathway.
Activation of the PLC Pathway: Agonist binding to 5-HT2A/2C receptors can activate PLC, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Consequences: IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a multitude of cellular responses, including modulation of neurotransmitter release, gene expression, and neuronal excitability. The structural similarity of this compound to these potent N-benzylphenethylamines suggests a high likelihood of it modulating serotonergic signaling.
Inflammation-Associated Signaling Pathways:
Phenolic compounds are widely recognized for their capacity to modulate inflammatory processes. This is often achieved by interfering with key signaling pathways that regulate the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a cornerstone of the inflammatory response. Many phenolic compounds have been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK cascades, including the ERK, JNK, and p38 pathways, are crucial for cellular responses to a wide array of stimuli, including inflammatory signals. The modulatory effects of phenolic compounds on these pathways can influence the production of inflammatory mediators.
The presence of the phenol group in this compound makes it a candidate for possessing anti-inflammatory properties through the modulation of these pathways.
Adrenergic Signaling Pathways:
The core chemical structure of this compound is derived from tyramine (B21549) (4-hydroxyphenethylamine). Tyramine is a well-known trace amine with sympathomimetic effects, primarily acting by stimulating the release of catecholamines like norepinephrine. nih.govdrugbank.com While the addition of the N-benzyl group would significantly alter the pharmacological profile, the potential for some level of interaction with components of the adrenergic signaling system remains a possibility.
| Pathway | Key Mediators | Potential Effect of Compound |
|---|---|---|
| Serotonergic Signaling | 5-HT2A/2C Receptors, PLC, IP3, DAG, Ca2+, PKC | Modulation of receptor activity leading to changes in downstream second messengers and cellular responses. |
| NF-κB Signaling | IKK, IκBα, NF-κB | Potential inhibition of NF-κB activation, resulting in reduced expression of inflammatory genes. |
| MAPK Signaling | ERK, JNK, p38 | Possible modulation of MAPK phosphorylation and activity, affecting cellular stress and inflammatory responses. |
Advanced Applications and Research Potential of 4 2 Benzylamino Ethyl Phenol in Chemical Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The structure of 4-[2-(Benzylamino)ethyl]phenol, which contains both a nucleophilic secondary amine and a reactive phenol (B47542) ring, positions it as a highly versatile intermediate in organic synthesis. These functional groups can be selectively targeted to build more complex molecular architectures, making it a valuable precursor for a range of organic compounds.
The secondary amine can undergo N-alkylation, N-acylation, and other reactions to introduce diverse substituents. It can also participate in palladium-catalyzed coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Similarly, the phenolic hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic aromatic substitution reactions on the benzene (B151609) ring.
This dual reactivity is particularly useful in the synthesis of novel pharmacophores. For instance, analogous phenolic structures are foundational in developing new classes of nonsteroidal androgen receptor (AR) antagonists. Researchers have synthesized series of 4-phenoxyphenol (B1666991) derivatives, demonstrating that this core structure is effective for creating potent antagonists for prostate cancer cell lines. nih.gov The this compound scaffold, with its combination of a phenol and a benzylamine (B48309), offers a distinct yet related framework that could be explored for similar biological activities. The synthesis of secondary amines from biomass-derived phenolics is also an area of growing interest, highlighting the importance of such structures as renewable chemical intermediates. mdpi.com
The strategic manipulation of the amine and phenol functionalities allows for the construction of a wide array of derivatives, positioning this compound as a key starting material for creating libraries of compounds for drug discovery and other applications.
Applications in Coordination Chemistry as a Ligand (e.g., Schiff Base Complexes)
In coordination chemistry, ligands play a central role by binding to metal ions to form coordination complexes. The ability of this compound to act as a ligand stems from the presence of electron-donating nitrogen and oxygen atoms, which can coordinate with various metal centers. While this specific compound is a secondary amine, it serves as a precursor to related structures like Schiff bases, which are renowned for their ability to form stable metal complexes.
Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. mediresonline.org Although this compound is a secondary amine, its structural motifs are relevant to the formation of polydentate ligands. For example, related Schiff base ligands are often derived from the reaction of salicylaldehyde (B1680747) or similar phenolic aldehydes with various amines. unn.edu.ng These ligands, containing both phenolic oxygen and imine nitrogen atoms, can act as bidentate N,O-donors, chelating to metal ions to form stable complexes. nanobioletters.comscielo.org.za
The general synthesis of such complexes involves refluxing an ethanolic solution of the Schiff base ligand with a metal(II) salt. unn.edu.ng The resulting complexes often exhibit distinct physical and chemical properties, including high thermal stability and specific geometric configurations (e.g., tetrahedral, octahedral, or square planar) depending on the metal ion. scielo.org.zaekb.eg
Table 1: Characteristics of Representative Metal Complexes with Phenolic Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Key Features |
|---|---|---|---|
| Mn(II), Fe(II), Ni(II) | Bidentate (N,O) | Paramagnetic | Form 1:2 metal-to-ligand ratio; non-electrolytic. unn.edu.ng |
| Co(II), Cu(II), Zn(II) | Bidentate (N,O) | Distorted Tetrahedron | Promote oxidation of thioanisole. scielo.org.za |
| Nd(III), Yb(III) | Bidentate (N,O) | Ten-coordinate / Octahedral | Display near-infrared luminescence. scielo.org.za |
This table is generated based on data from analogous Schiff base complexes.
The phenolic group in this compound could coordinate directly to a metal center, while the benzylamine moiety could be chemically modified to create a multidentate ligand, enhancing its coordination capabilities. The resulting metal complexes could have potential applications in catalysis, materials science, and bio-inorganic chemistry. ekb.eg
Exploration in Material Science for Novel Property Development
The bifunctional nature of this compound makes it an intriguing candidate for the development of new materials with tailored properties. Both the phenolic hydroxyl group and the secondary amine can serve as reactive sites for polymerization or for grafting onto existing polymer backbones.
Phenolic compounds are well-known monomers for producing thermosetting resins, such as phenol-formaldehyde resins. wikipedia.org The incorporation of a nitrogen-containing side chain, as in this compound, could impart unique characteristics to such materials, including improved thermal stability, altered solubility, or the ability to chelate metal ions.
Furthermore, polymers containing aromatic amine and phenol functionalities have been investigated for their electrical properties. For example, poly(2-[[4-(dimethylamino)benzylidene]amino]phenol), a polymer with a structure analogous to a Schiff base derived from a related phenol, was synthesized and characterized. researchgate.net The study found that upon doping with iodine, the electrical conductivity of the polymer increased significantly, by a factor of 10¹⁰, reaching 7 x 10⁻² S/cm. This suggests that polymers derived from or incorporating this compound could potentially be developed into conductive or semi-conductive materials for electronic applications. researchgate.net
The ability to functionalize both the amine and the phenol opens up possibilities for creating cross-linked polymers or functional materials where the properties can be finely tuned by modifying the side chains or the polymer backbone.
Potential in Chemical Separation Technologies (Based on Analogous Structures)
The presence of both a weakly acidic phenolic group and a weakly basic amino group gives this compound amphoteric properties. This dual nature can be exploited in various chemical separation technologies, where selectivity is often achieved by manipulating the chemical properties of the analytes.
Based on analogous structures, several separation strategies can be envisioned:
pH-Mediated Extraction: The basicity of the benzylamine group allows it to be protonated in an acidic solution, forming a water-soluble salt. quora.com Conversely, the acidic phenol group can be deprotonated in a basic solution to form a water-soluble phenoxide. This pH-dependent solubility allows for its selective separation from neutral compounds or from other acidic or basic substances using liquid-liquid extraction techniques. quora.com
Chromatography: In liquid chromatography, this compound could be used as a component of a stationary phase or as a molecule to be separated. Its polar functional groups would allow for strong interactions in normal-phase or hydrophilic interaction liquid chromatography (HILIC). nih.gov In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention time could be modulated by adjusting the pH of the mobile phase, which would alter the ionization state and polarity of the molecule. mdpi.comnih.gov
Membrane Separation: Phenolic compounds can be separated from aqueous streams using membrane-based processes like pervaporation with organophilic membranes. uwaterloo.ca Poly(ether-block-amide) (PEBA) membranes have shown good permselectivity towards phenolic compounds. uwaterloo.ca The presence of the benzylamino group in the structure of this compound might influence its interaction with such membranes, potentially enabling selective transport and separation from mixtures.
Table 2: Potential Separation Techniques for this compound
| Technique | Principle | Basis of Separation |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility | pH-dependent protonation/deprotonation of amine and phenol groups. quora.com |
| HPLC (RP, HILIC) | Differential partitioning | Polarity and ionization state controlled by mobile phase pH. nih.govmdpi.com |
This table outlines potential applications based on the separation of analogous chemical structures.
The unique combination of functional groups in this compound provides a foundation for its use in advanced separation methods, either as a target for separation or as a functional component in the separation medium itself.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-[2-(Benzylamino)ethyl]phenol?
Methodological Answer: A common approach involves reductive amination or coupling reactions. For example, Buchwald-Hartwig amination can be employed to introduce the benzylamino group to a phenolic scaffold . Post-synthesis, characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with UV/Vis or MS detection) to assess purity (>95% recommended for biological assays).
- Melting point analysis to verify crystallinity (e.g., analogous compounds show m.p. ~448–499 K) .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer: Use certified reference materials (CRMs) for calibration, such as those listed in pharmacopeial standards (e.g., EP or BP Reference Standards) . Key steps:
- Chromatographic separation : Optimize LC conditions (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% formic acid).
- Detection : Couple with tandem MS for sensitivity (LOD < 1 ng/mL).
- Validation parameters : Include linearity (R² > 0.99), intra-/inter-day precision (CV < 15%), and recovery rates (80–120%) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s inhibitory activity against butyrylcholinesterase (BChE)?
Methodological Answer: Based on structural analogs like carltonines A/B, which share the this compound moiety :
- Enzyme assays : Use Ellman’s method with acetylthiocholine iodide as substrate.
- Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values.
- Selectivity screening : Compare inhibition against acetylcholinesterase (AChE) to confirm BChE specificity.
- Molecular docking : Map interactions with BChE’s catalytic triad (e.g., Ser198, His438) using software like AutoDock Vina.
Q. How can structural modifications to this compound enhance its pharmacological profile?
Methodological Answer: Focus on SAR studies:
- Substituent variation : Replace benzyl with cyclopropylmethyl (see ) to modulate lipophilicity (logP) and bioavailability.
- Bioisosteric replacement : Substitute the phenol group with a bioisostere (e.g., tetrazole) to improve metabolic stability .
- In vitro ADME profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal half-life), and CYP450 inhibition.
Q. What strategies mitigate contradictions in data when studying reactive intermediates of this compound?
Methodological Answer:
- Trapping experiments : Use nucleophiles (e.g., glutathione) to stabilize reactive quinone intermediates during oxidation studies.
- Advanced spectroscopy : Employ real-time monitoring via UV-Vis or EPR to detect transient species.
- Computational modeling : Validate intermediates using DFT calculations (e.g., Gaussian 16) to predict redox potentials and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
